molecular formula C9H11NO4 B3054176 2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid CAS No. 587-62-2

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

Cat. No.: B3054176
CAS No.: 587-62-2
M. Wt: 197.19 g/mol
InChI Key: AIPXVSTVIOUDIU-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenylalanine backbone modified with hydroxyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₉H₁₁NO₅, and it exists in enantiomeric forms, with the (S)-isomer (CAS 194160-48-0) being a commercially available research chemical .

Properties

IUPAC Name

2-amino-3-(3,5-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPXVSTVIOUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624960
Record name 3,5-Dihydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-62-2
Record name 3,5-Dihydroxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dihydroxyphenyl)propanoic acid involves multiple stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone. This is followed by hydrolysis and reduction using Raney alloy in an alkaline medium, resulting in 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve enzymatic hydroxylation of tyrosine or phenylalanine, catalyzed by tyrosinase. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dopamine and its derivatives, which are crucial for various biochemical processes .

Scientific Research Applications

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a precursor to dopamine. It undergoes enzymatic hydroxylation to form dopamine, which then participates in various biochemical pathways. Dopamine acts on specific receptors in the brain, influencing mood, movement, and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs: L-Tyrosine , 3,5-difluoro-substituted phenylalanine , and 4-hydroxy-3,5-diiodo-substituted phenylalanine .

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid 3,5-dihydroxyphenyl 194160-48-0 ~213.19 (calculated) High polarity due to two hydroxyl groups; potential antioxidant activity.
L-Tyrosine 4-hydroxyphenyl 60-18-4 181.19 Single hydroxyl group; precursor for neurotransmitters and melanin.
(2S)-2-Amino-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl 31105-91-6 215.17 Lipophilic due to fluorine substituents; enhanced metabolic stability.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-hydroxy-3,5-diiodophenyl 66-02-4 432.98 High molecular weight; iodine atoms increase steric bulk and potential radioimaging applications.

Detailed Analysis

L-Tyrosine (2-Amino-3-(4-hydroxyphenyl)propanoic acid)
  • Structural Difference : A single hydroxyl group at the para position (4-hydroxyphenyl) versus dihydroxyl groups at meta positions (3,5-dihydroxyphenyl) in the target compound.
  • Functional Impact : L-Tyrosine’s para-hydroxyl group is critical for its role in protein synthesis and as a precursor to dopamine and thyroid hormones. The dihydroxyl configuration in the target compound may mimic catechol structures (e.g., L-DOPA), suggesting interactions with catechol-O-methyltransferase (COMT) or antioxidant pathways .
3,5-Difluoro-substituted Analogue
  • Structural Difference : Fluorine atoms replace hydroxyl groups at positions 3 and 5.
  • Functional Impact : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability, making this analog suitable for drug design where blood-brain barrier penetration is required. However, the absence of hydroxyl groups reduces hydrogen-bonding capacity compared to the target compound .
4-Hydroxy-3,5-diiodo-substituted Analogue
  • Structural Difference : Iodine atoms at positions 3 and 5, with an additional hydroxyl group at position 4.

Research Implications and Gaps

  • Synthetic Utility : The compound could serve as a scaffold for developing kinase inhibitors or neurotransmitter analogs, leveraging its hydroxyl groups for targeted interactions.
  • Data Gaps: Limited empirical data on the target compound’s melting point, solubility, and toxicity necessitate further study.

Biological Activity

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid, also known as 2,3-dihydroxyphenylalanine (DHP), is an amino acid derivative notable for its unique structure and potential biological activities. This compound has garnered interest for its neuroprotective and antioxidant properties, making it a subject of various scientific studies.

  • Molecular Formula : C₉H₁₁N₁O₄
  • Molecular Weight : Approximately 197.19 g/mol

The compound features both amino and carboxylic functional groups, allowing it to participate in significant biochemical pathways. Its structure includes a propanoic acid backbone and a dihydroxyphenyl group, which enhances its reactivity and biological activity.

1. Antioxidant Properties

This compound exhibits strong antioxidant activity due to the presence of hydroxyl groups on the phenolic ring. These groups facilitate radical scavenging, thereby protecting cells from oxidative stress. Studies have shown that DHP has higher radical scavenging activity compared to other phenolic compounds, such as caffeic acid and its derivatives .

2. Neuroprotective Effects

Research indicates that DHP may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and influence neurotrophic factors makes it a candidate for further exploration in conditions like Parkinson's disease . The compound's structural similarity to L-DOPA, a well-known treatment for Parkinson's disease, underscores its potential therapeutic applications .

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-hydroxyphenyl)propanoic acidC₉H₁₁N₁O₃Contains a single hydroxy group on the phenyl ring.
2-Amino-4-(3-hydroxyphenyl)butanoic acidC₉H₁₃N₁O₃Longer carbon chain with a hydroxy group.
2-Amino-3-(4-methoxyphenyl)propanoic acidC₉H₁₁N₁O₄Contains a methoxy group instead of hydroxyls.
L-TyrosineC₉H₁₁N₁O₃Precursor to neurotransmitters; no hydroxyl groups.

Case Studies and Research Findings

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of DHP using various assays (DPPH and ABTS). Results indicated that DHP exhibited superior antioxidant activity compared to traditional antioxidants like tocopherol, suggesting its potential as a natural antioxidant agent in food and pharmaceutical applications .
  • Neuroprotective Mechanisms : In vitro studies have demonstrated that DHP can enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis . This suggests that DHP could be beneficial in neurodegenerative disorders where oxidative stress is a contributing factor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

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